An In-depth Technical Guide to 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3)
An In-depth Technical Guide to 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide, a key intermediate in the synthesis of the fungicide Ethaboxam. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering insights into its properties, synthesis, and handling.
Introduction
2-Chloro-N-(cyano-2-thienylmethyl)acetamide, with the CAS number 263137-41-3, is a specialized organic compound. Its primary significance lies in its role as a crucial building block in the manufacturing of Ethaboxam, a fungicide effective against fungal infections in various crops.[1][2] The molecule incorporates a chloroacetamide functional group attached to a cyano-substituted thienylmethyl moiety, a structure that lends itself to further chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is essential for its effective use in synthesis and for ensuring safe handling. While comprehensive experimental data for this specific intermediate is not widely published, a combination of predicted data and information from suppliers provides a useful profile.
Table 1: Physicochemical Properties of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide
| Property | Value | Source |
| CAS Number | 263137-41-3 | [2] |
| Molecular Formula | C₈H₇ClN₂OS | [3] |
| Molecular Weight | 214.67 g/mol | [3] |
| Physical State | Grey-yellow powder | |
| Melting Point | Not available (experimental) | |
| Boiling Point (Predicted) | 443.9 ± 45.0 °C | [3] |
| Density (Predicted) | 1.374 ± 0.06 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in DMF and methylene chloride | |
| pKa (Predicted) | 10.63 ± 0.46 | [3] |
Synthesis and Mechanism
2-Chloro-N-(cyano-2-thienylmethyl)acetamide is synthesized as an intermediate for Ethaboxam. While a specific, detailed, step-by-step protocol for its industrial production is proprietary, a plausible synthetic route can be inferred from general organic chemistry principles for the formation of N-substituted acetamides. The synthesis would likely involve the acylation of an amine precursor, amino(thiophen-2-yl)acetonitrile, with chloroacetyl chloride.
The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion. A base is typically used to neutralize the hydrochloric acid byproduct.
Caption: A plausible synthetic workflow for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide.
A general laboratory-scale procedure for the synthesis of a related N-substituted chloroacetamide is as follows:
Experimental Protocol: General Synthesis of N-substituted 2-Chloroacetamides
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Analytical Characterization
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the methine proton adjacent to the cyano group, the methylene protons of the chloroacetyl group, and the amide proton. |
| ¹³C NMR | Resonances for the carbons of the thiophene ring, the cyano group, the amide carbonyl, and the carbons of the chloroacetyl and methyl groups. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the secondary amide, the C≡N stretch of the nitrile, the C=O stretch of the amide, and the C-Cl stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (214.67 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. |
| HPLC | A single major peak indicating the purity of the compound, which can be quantified using a standard. |
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is not publicly available. However, based on the known hazards of the structurally related and well-documented compound, 2-chloroacetamide, appropriate safety precautions should be taken.[4][5] 2-Chloroacetamide is classified as toxic if swallowed and may cause an allergic skin reaction.[5] It is also suspected of damaging fertility.[5]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Caption: Key safety considerations for handling 2-Chloro-N-(cyano-2-thienylmethyl)acetamide.
Applications in Agrochemical Synthesis
The primary and most well-documented application of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is as a key intermediate in the synthesis of the fungicide Ethaboxam.[1][2] Ethaboxam is used to control diseases caused by oomycetes in various crops. The synthesis of Ethaboxam involves the reaction of this chloroacetamide intermediate with another molecule, likely through a nucleophilic substitution reaction where the chlorine atom is displaced.
Conclusion
2-Chloro-N-(cyano-2-thienylmethyl)acetamide is a vital chemical intermediate with a specific and important role in the agrochemical industry. While detailed experimental data on its properties and synthesis are not extensively available in the public domain, this guide provides a comprehensive overview based on existing information and established chemical principles. For researchers and developers working with this compound, a cautious approach is recommended, with in-house analysis to confirm its properties and purity, and strict adherence to safety protocols based on the hazards of related compounds.
References
-
Ethaboxam (Ref: LGC 30473) - AERU - University of Hertfordshire. Available at: [Link]
-
2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. Available at: [Link]
-
ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. Available at: [Link]
